molecular formula C12H8N2O4 B142967 2,2'-Bipyridine-5,5'-dicarboxylic acid CAS No. 1802-30-8

2,2'-Bipyridine-5,5'-dicarboxylic acid

Cat. No.: B142967
CAS No.: 1802-30-8
M. Wt: 244.2 g/mol
InChI Key: KVQMUHHSWICEIH-UHFFFAOYSA-N
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Description

2,2'-Bipyridine-5,5'-dicarboxylic acid (BPDC) is an organic compound belonging to the class of bipyridines, which are heterocyclic compounds that contain two pyridine rings linked together. BPDC is a colorless, crystalline solid that is soluble in water and alcohols. It is a versatile compound with a wide range of applications in organic synthesis, material science, and biochemistry.

Scientific Research Applications

Inhibition of Prolyl Hydroxylase

2,2'-Bipyridine-5,5'-dicarboxylic acid has been synthesized and tested as an inhibitor of prolyl hydroxylase. It demonstrates significant potency as an inhibitor, with an IC50 value of 0.19 µM. The study discusses its structure-activity relationships, highlighting its effective inhibition due to its specific structural features (Hales & Beattie, 1993).

Application in Metal-Organic Frameworks for H2S Removal

This compound is utilized in the synthesis of a zirconium-based metal-organic framework (MOF) aimed at integrating additional N-donor coordination functionality. The MOF demonstrated a high surface area and was effective in the capture of toxic hydrogen sulfide, with the copper-loaded samples showing particularly high capacities (Nickerl et al., 2014).

Use in Copper-Based Dye Sensitized Solar Cells

6,6'-Disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents at the 4,4' or 5,5'-positions, including this compound, have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). These complexes have shown promise in improving the efficiency of DSCs (Constable et al., 2009).

Luminescence Sensing of Transition Metal Ions

This compound has been used in designer MOFs for recognizing and pre-concentrating metal ion analytes. In the case of Eu-bpydc, it transfers energy to the Eu(3+) centers, providing a highly sensitive luminescence sensor for transition metal ions (Lin et al., 2015).

Mechanism of Action

Target of Action

2,2’-Bipyridine-5,5’-dicarboxylic acid, also known as 6,6’-Binicotinic acid, is a potential multi-dentate ligand . It has a versatile coordination mode and has been used in self-assembled porous coordination synthesis . The compound’s primary targets are metal ions, such as cobalt (Co) and nickel (Ni), in aqueous solutions .

Mode of Action

The compound interacts with its targets by forming mononuclear complexes . Specifically, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provides the mononuclear complexes [M(II)(bpydicarb)(H2O)4]·2H2O where M(II) = Co and Ni . These complexes exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry . Charge balance is achieved through deprotonation of the carboxylate groups .

Result of Action

The formation of mononuclear complexes with metal ions results in materials that exhibit neutral six-coordinate metal–ligand complexes . These complexes have potential applications in various fields, including photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption .

Action Environment

The action of 2,2’-Bipyridine-5,5’-dicarboxylic acid is influenced by environmental factors such as the presence of appropriate metal ions and the pH of the solution, which affects the deprotonation of the carboxylate groups . The compound shows high specific capacity, good cycle stability, and remarkable rate performance in both lithium and sodium-ion batteries , suggesting that it may be stable and effective in various environments.

Safety and Hazards

Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

The diversity of useful physical properties of bpy/metal complexes provides applications to photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption . In the realm of materials design, complexes incorporating one or two bpy ligands with substitutionally labile coligands such as aqua groups, [M(bpy)(H2O)4]n+ and [M(bpy)2(H2O)2]n+, provide useful building blocks for the construction of secondary metal/bpy decorated polyoxometalate clusters and low dimensional structures .

Properties

IUPAC Name

6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQMUHHSWICEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170929
Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-30-8
Record name [2,2′-Bipyridine]-5,5′-dicarboxylic acid
Source CAS Common Chemistry
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Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Record name (2,2'-Bipyridine)-5,5'-dicarboxylic acid
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Record name 2,2'-Bipyridine-5,5'-dicarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-5,5'-dicarboxylic acid?

A1: The molecular formula is C12H8N2O4, and its molecular weight is 244.20 g/mol [].

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include FTIR, Raman, 1H and 13C NMR, and UV-Vis spectroscopy [, ].

Q3: How does the presence of carboxylic acid groups influence the properties of the bipyridine moiety?

A3: The carboxylic acid groups introduce hydrogen bonding capabilities and enhance the compound's solubility in polar solvents compared to unsubstituted bipyridine [, ].

Q4: What is the thermal stability of this compound?

A4: It exhibits moderate thermal stability up to approximately 400°C [].

Q5: How does the incorporation of this compound affect the hydrolytic stability of zirconium-based metal-organic frameworks (MOFs)?

A5: While UiO-67(bipy), a Zr-MOF incorporating this compound, possesses desirable Lewis basic sites, its hydrolytic stability is lower than frameworks like UiO-66 and UiO-67. Introducing methyl groups to the bipyridine backbone, forming 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid, led to the creation of MOF-553, which demonstrates improved water stability and higher CO2 adsorption capacity compared to UiO-67(bipy) [].

Q6: Can this compound be incorporated into metal-organic frameworks (MOFs)?

A6: Yes, it serves as an excellent organic linker in MOFs due to its ability to chelate metal ions through its nitrogen and oxygen atoms, leading to the formation of porous structures [, , , , ].

Q7: Can MOFs incorporating this compound be used for catalytic applications?

A7: Yes, these MOFs have shown promise in various catalytic applications. For instance, incorporating copper ions into UiO-67-BPY (BPY = 2,2′-bipyridine-5,5′-dicarboxylic acid) creates Cu@UiO-67-BPY, exhibiting peroxidase-like activities. These activities include catalyzing the oxidation of Amplex-Red to Resorufin by H2O2 and dopamine to aminochrome by H2O2 [].

Q8: How does the position of carboxylic acid groups on the bipyridine ring affect the catalytic activity of their metal complexes?

A8: Studies have shown that complexes with carboxylic acid groups at the 5,5′- positions exhibit different catalytic activities compared to those with substitutions at other positions. For example, [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid) shows better radical scavenging properties than its counterpart [RuCl2(bpy)(S-DMSO)2] (bpy = 2,2′-bipyridine) [].

Q9: Can this compound be used to create single-site heterogeneous catalysts?

A9: Yes, by immobilizing the organic palladium complex Pd(H2bpydc)Cl2 (H2bpydc = 2,2′-bipyridine-5,5′-dicarboxylic acid) onto the porous MOF UiO-67, researchers achieved isolated Pd single active sites within the MOF network. This Pd(II) doped UiO-67 demonstrated high efficiency in catalyzing the conversion of aryl chlorides, outperforming homogeneous Pd counterparts in reactions like Heck and Suzuki–Miyaura couplings [].

Q10: Have computational methods been applied to study this compound and its derivatives?

A10: Yes, DFT calculations have been employed to investigate the potential of single-atom modified Ti-BPDC (BPDC = this compound) catalysts for photocatalytic CO2 reduction. These studies provide insights into reaction mechanisms, selectivity, and the impact of different metal modifications on catalytic performance [].

Q11: Can computational chemistry predict the properties of this compound derivatives?

A11: Yes, computational tools like DFT and IVP can predict various properties, including barrier potentials, molecular structure, vibrational frequencies, NMR chemical shifts, hyperpolarizability, HOMO/LUMO energies, and molecular electrostatic potential [].

Q12: How does the substitution at the 4,4′ or 5,5′ positions of 2,2'-Bipyridine with carboxylic acid groups affect the properties of the resulting copper(I) complexes?

A12: These substitutions significantly impact the complexes' photophysical and electrochemical properties, making them suitable for applications like dye-sensitized solar cells. For instance, the complex [Cu(tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid) has shown promising results in solar cell applications [].

Q13: How does modifying the 2,2′-bipyridine moiety with carboxylic acid groups influence the biological activity of its ruthenium(II) complexes?

A13: Introducing carboxylic acid groups alters DNA/protein binding affinity, antioxidant activity, and cytotoxicity. Notably, complexes with carboxylic acid substitutions, such as [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid), demonstrate enhanced radical scavenging properties and cytotoxic specificity towards cancer cells compared to their counterparts without these substitutions [].

Q14: How does the introduction of methyl groups on the bipyridine ring impact the performance of Zr-MOFs?

A14: Adding methyl groups enhances the hydrophobicity of the linker, as seen in the synthesis of MOF-553 using 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid. This modification results in improved water stability and increased CO2 adsorption capacity, making it advantageous for applications like CO2 capture [].

Q15: Can this compound be utilized in sensors?

A16: Yes, it has been used to develop sensors for various analytes. For instance, integrating this compound into a zirconium-based MOF and subsequently functionalizing it with Eu3+ resulted in a material exhibiting pH-sensitive luminescence over a broad pH range [].

Q16: What is the significance of this compound in supramolecular chemistry?

A17: The compound plays a crucial role in constructing discrete metallosupramolecular architectures like cages and helicates due to its ability to chelate metal ions and direct their self-assembly [].

Q17: What are some challenges associated with using this compound in materials synthesis?

A18: Challenges include controlling the dimensionality and topology of the resulting frameworks, optimizing reaction conditions for desired product formation, and ensuring the stability of the materials under various conditions [, ].

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